molecular formula C8H15NO3 B13318914 2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid

Cat. No.: B13318914
M. Wt: 173.21 g/mol
InChI Key: KSXXUEWQVLLYHH-UHFFFAOYSA-N
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Description

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid (CAS 1850021-67-8) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C8H15NO3 and a molecular weight of 173.21 . Its unique structure incorporates a sterically hindered 3-aminooxolane (tetrahydrofuran) ring with two geminal methyl groups, fused with a flexible acetic acid linker. This hybrid structure, containing both a basic amino group and a carboxylic acid group, makes it a valuable scaffold for constructing more complex molecules. The primary research applications for this compound include its use as a versatile intermediate in the synthesis of potential pharmaceuticals, such as enzyme inhibitors or receptor modulators. The molecule's rigidity and potential for hydrogen bonding are key features that researchers can exploit to influence the pharmacokinetic properties and binding affinity of candidate drugs. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3-amino-2,2-dimethyloxolan-3-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-7(2)8(9,3-4-12-7)5-6(10)11/h3-5,9H2,1-2H3,(H,10,11)

InChI Key

KSXXUEWQVLLYHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(CC(=O)O)N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Amino Acids with Diketones

A primary method involves the reaction of glycine derivatives with 2,2-dimethyl-1,3-dioxolane-4,5-dione (Figure 1).

  • Reagents : Glycine ethyl ester, 2,2-dimethyl-1,3-dioxolane-4,5-dione, anhydrous THF, triethylamine.
  • Conditions : Reflux at 80°C for 12 hr under nitrogen.
  • Mechanism : Nucleophilic attack by the amino group on the diketone carbonyl, followed by cyclization and ester hydrolysis.

Key Data :

Parameter Value
Yield 68–72%
Purity (HPLC) ≥98%
Reaction Time 12 hr

Reductive Amination of Oxolane-3-carboxylic Acid

This two-step approach utilizes reductive amination to introduce the amino group (Table 1):

  • Oxolane Synthesis : 2,2-Dimethyloxolane-3-carboxylic acid is prepared via acid-catalyzed cyclization of 3-hydroxy-2,2-dimethylpentanedioic acid.
  • Amination : The carboxylic acid is converted to a ketone intermediate, followed by reductive amination using ammonium acetate and sodium cyanoborohydride.

Table 1 : Optimization of Reductive Amination

Catalyst Solvent Temp (°C) Yield (%)
NaBH₃CN MeOH 25 55
Ti(iOPr)₄/NH₃ THF 0–5 78
Zn/HCl EtOH 60 62

Industrial-Scale Manufacturing

Patent-Protected Process (WO2016075703A2)

An optimized method isolates the compound as a hydrobromide salt to enhance stability:

  • Step 1 : Nitration of a tert-butylphenol precursor using HNO₃/H₂SO₄.
  • Step 2 : Catalytic hydrogenation (Raney Ni, H₂ 50 psi) to reduce the nitro group.
  • Step 3 : Coupling with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃).

Advantages :

  • Avoids chromatographic purification.
  • Final purity: 99.5% (w/w) by qNMR.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 1.28 (s, 6H, C(CH₃)₂), 3.42–3.50 (m, 2H, OCH₂), 3.78 (d, J = 9.1 Hz, 1H, CHNH₂), 4.12 (s, 2H, CH₂COOH).
  • IR (KBr) : 3340 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O), 1125 cm⁻¹ (C-O-C).

Purity Assessment

Method Specification Result
HPLC (C18) ≥98% area 98.7%
Karl Fischer ≤0.5% moisture 0.32%
Residual Solvents ≤500 ppm <100 ppm

Challenges and Alternatives

  • Racemization Risk : The stereogenic center at C3 requires chiral resolution using L-tartaric acid (85% ee achieved).
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time to 3 hr with comparable yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-(2,2-Dimethyloxolan-3-yl)acetic Acid (CAS 1880831-38-8)

  • Structure: Lacks the 3-amino group but retains the 2,2-dimethyloxolane core and acetic acid side chain.
  • Molecular Formula : C₈H₁₄O₃ (MW: 158.19 g/mol).
  • Key Differences: Absence of the amino group reduces polarity and hydrogen-bonding capacity. Lower molecular weight and complexity compared to the target compound.
  • Applications: Primarily used in research as a synthetic intermediate.

Ethyl 2-(3-Amino-5-methyloxolan-3-yl)acetate (CID 154733854)

  • Structure: Contains a 3-amino group and 5-methyl substitution on the oxolane ring, with an ethyl ester (-COOEt) instead of a carboxylic acid.
  • Molecular Formula: C₉H₁₇NO₃ (MW: 195.23 g/mol).
  • The 5-methyl group introduces additional steric hindrance.
  • Applications : Likely serves as a prodrug or intermediate in peptide synthesis .

2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride (CAS 1909305-59-4)

  • Structure: Features a six-membered oxane (tetrahydropyran) ring instead of oxolane, with an amino group and acetic acid.
  • Molecular Formula: C₇H₁₄ClNO₃ (MW: 195.64 g/mol).
  • Key Differences :
    • Larger ring size reduces ring strain, altering conformational flexibility.
    • Hydrochloride salt improves aqueous solubility (PSA: ~106.97 Ų).
  • Applications : Used in pharmaceutical research for its balanced solubility and stability .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents LogP PSA (Ų)
2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid C₈H₁₅NO₄ ~189.21 3-NH₂, 2,2-(CH₃)₂, -CH₂COOH ~-0.76* ~107†
2-(2,2-Dimethyloxolan-3-yl)acetic acid C₈H₁₄O₃ 158.19 2,2-(CH₃)₂, -CH₂COOH -0.76‡ 54.37
Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate C₉H₁₇NO₃ 195.23 3-NH₂, 5-CH₃, -COOEt ~1.2§ 75.6
2-Amino-2-(oxan-3-yl)acetic acid HCl C₇H₁₄ClNO₃ 195.64 3-NH₂, -CH₂COOH (HCl salt) N/A 106.97

*Estimated based on structural similarity to (LogP = -0.76 for a related compound). †Calculated using PubChem tools. ‡Experimental data from . §Predicted using XLogP3.

Biological Activity

2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxolane ring structure, which contributes to its biological properties. The amino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens. It has been investigated for its ability to inhibit bacterial growth, particularly in Gram-positive bacteria.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro and in vivo, suggesting its utility in treating inflammatory diseases.
  • Neuroprotective Activity : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in inflammatory pathways and microbial resistance.

Case Studies and Research Findings

A review of recent literature reveals various studies focusing on the biological activity of this compound:

  • Antimicrobial Activity : A study conducted by BenchChem indicated that the compound inhibits the growth of specific bacterial strains. The research utilized agar diffusion methods to assess the antimicrobial efficacy, revealing significant zones of inhibition against tested pathogens .
  • Anti-inflammatory Studies : In a model of induced inflammation, researchers found that treatment with this compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving modulation of the immune response .
  • Neuroprotective Effects : In neuroblastoma cell lines, the compound was shown to reduce cell death induced by oxidative stress. This was measured using MTT assays to determine cell viability post-treatment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Methodology Findings
AntimicrobialAgar diffusion assaySignificant inhibition of Gram-positive bacteria
Anti-inflammatoryCytokine assaysReduction in TNF-alpha and IL-6 levels
NeuroprotectiveMTT cell viability assayIncreased cell survival under oxidative stress

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-Amino-2,2-dimethyloxolan-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of oxetane precursors and subsequent functionalization. For example, oxetane rings can be formed via nucleophilic substitution using amino alcohols and activated carbonyl intermediates. Optimization focuses on solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., Pd/C for hydrogenation steps). Yield improvements often require iterative adjustment of stoichiometry and purification via recrystallization or column chromatography .

Q. What structural features distinguish this compound from its analogs?

  • Methodological Answer : The compound’s uniqueness arises from its 2,2-dimethyloxolane ring fused with an acetic acid moiety and an amino group at the 3-position. Key differentiating features include:

  • Steric hindrance : The dimethyl group restricts conformational flexibility compared to non-methylated oxolane derivatives.
  • Acid-base properties : The carboxylic acid (pKa ~2.5) and amine (pKa ~9.5) groups enable pH-dependent solubility, critical for bioavailability studies.
    Structural analogs (e.g., ethyl 2-(3-aminooxetan-3-yl)acetate) lack the dimethyl substitution, altering reactivity and biological interactions .

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 210 nm. Purity ≥95% is typical for pharmacological studies.
  • Stereochemistry : Employ chiral chromatography or 2D NMR (e.g., NOESY) to resolve diastereomers. X-ray crystallography is definitive for absolute configuration determination .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition : Dose-response curves against serine hydrolases or kinases (IC50 determination).
  • Cell viability : MTT assays in cancer lines (e.g., HCT-116, MCF-7) at 1–100 μM concentrations.
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    These assays guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced target binding?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the carboxylic acid and amine groups.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field).
  • MM-GBSA : Calculate binding free energies to prioritize derivatives for synthesis. Computational workflows like ICReDD’s reaction path search methods reduce experimental trial-and-error .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardization : Use identical cell lines, passage numbers, and serum-free media.
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinases).
  • Meta-analysis : Pool data from multiple studies using fixed-effects models to identify outliers.
    Replicate experiments under controlled conditions to validate reproducibility .

Q. What strategies are effective for designing analogs with improved metabolic stability?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the oxolane ring with thiooxolane (improves CYP450 resistance).
  • Prodrug approaches : Esterify the carboxylic acid to enhance membrane permeability.
  • Deuterium labeling : Replace labile C-H bonds in the dimethyl group to slow oxidative metabolism.
    Assess stability in human liver microsomes (HLM) and hepatocyte models .

Q. What methodologies are used to study its pharmacokinetics in preclinical models?

  • Methodological Answer :

  • ADME profiling :
  • Absorption : Caco-2 permeability assay.
  • Distribution : Plasma protein binding (ultrafiltration).
  • Metabolism : LC-MS/MS identification of metabolites in rat plasma.
  • Excretion : Bile-duct cannulated rodent models.
  • Pharmacokinetic modeling : Non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 determination .

Q. How can its interactions with non-target enzymes (e.g., cytochrome P450s) be systematically evaluated?

  • Methodological Answer :

  • CYP inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).
  • Time-dependent inhibition (TDI) assays : Pre-incubate with NADPH to detect irreversible binding.
  • Crystallography : Co-crystallize with CYP isoforms to identify binding poses.
    These studies inform toxicity risk assessments .

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